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Compound of Interest

Compound Name: 7-Hydroxycannabidiol-d10

Cat. No.: B15557737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxycannabidiol-d10 (7-

OH-CBD-d10), a deuterated analog of a primary active metabolite of cannabidiol (CBD). This

document details its molecular characteristics, its crucial role in analytical chemistry, and the

metabolic pathways of its non-deuterated counterpart.

Core Molecular Data
7-Hydroxycannabidiol-d10 is a synthetic, stable isotope-labeled version of 7-

Hydroxycannabidiol (7-OH-CBD). The incorporation of ten deuterium atoms increases its

molecular weight, making it an ideal internal standard for mass spectrometry-based

quantification of 7-OH-CBD in biological matrices.

Property Value Source

Molecular Formula C₂₁H₂₀D₁₀O₃ [1]

Molecular Weight 340.52 g/mol [1]

Parent Compound
7-Hydroxycannabidiol (7-OH-

CBD)
[2]

Parent Formula C₂₁H₃₀O₃ [3]

Parent Molecular Weight ~330.47 g/mol [3]
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Metabolic Pathway of Cannabidiol to 7-
Hydroxycannabidiol
7-Hydroxycannabidiol is a significant active metabolite of cannabidiol, formed primarily in the

liver.[2] The metabolic conversion is mainly catalyzed by cytochrome P450 enzymes,

particularly CYP2C19 and CYP3A4.[4][5][6] Understanding this pathway is critical for

pharmacokinetic and pharmacodynamic studies of CBD.

Metabolic Conversion of Cannabidiol to 7-Hydroxycannabidiol
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Metabolic pathway of Cannabidiol to 7-Hydroxycannabidiol.

Experimental Protocols: Quantification of 7-
Hydroxycannabidiol
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7-Hydroxycannabidiol-d10 is predominantly used as an internal standard in liquid

chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate

quantification of 7-OH-CBD in biological samples such as plasma, serum, and urine.[7]

General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of 7-OH-CBD using a

deuterated internal standard.
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Workflow for 7-OH-CBD analysis using an internal standard.

Detailed Methodologies
The following protocols are syntheses of methodologies described in the scientific literature for

the quantification of cannabinoids.

Sample Preparation (Protein Precipitation)

To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of 7-
Hydroxycannabidiol-d10 in a small volume of organic solvent (e.g., 10 µL of a 1 µg/mL

solution in methanol).

Add 300 µL of cold acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
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Parameter Typical Value

LC Column
C18 reverse-phase column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Gradient
A programmed gradient from low to high organic

phase to elute analytes

Flow Rate 0.3 - 0.5 mL/min

Injection Volume 5 - 20 µL

Ionization Mode
Electrospray Ionization (ESI), typically positive

mode

MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions
Specific precursor-to-product ion transitions for

7-OH-CBD and 7-OH-CBD-d10 are monitored.

Synthesis Overview
While the primary application of 7-Hydroxycannabidiol-d10 is as an analytical standard, its

synthesis is a critical aspect. The synthesis of the non-deuterated 7-OH-CBD has been

reported and typically involves a multi-step process starting from cannabidiol.[8] The

introduction of deuterium atoms can be achieved by using deuterated reagents at specific

steps of the synthesis. A common strategy involves the use of deuterated reducing agents or

building blocks. The complexity of the synthesis necessitates careful purification and

characterization to ensure high isotopic purity, which is essential for its function as an internal

standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15557737?utm_src=pdf-body
https://www.researchgate.net/figure/Overall-synthesis-of-7-hydroxy-cannabidiol-1_fig1_377436392
https://www.benchchem.com/product/b15557737?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - RSC
Advances (RSC Publishing) [pubs.rsc.org]

2. researchgate.net [researchgate.net]

3. ClinPGx [clinpgx.org]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. fda.gov [fda.gov]

7. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide: 7-Hydroxycannabidiol-d10].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557737#molecular-weight-of-7-
hydroxycannabidiol-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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